molecular formula C9H10O3 B186474 3-Phenoxypropionic acid CAS No. 7170-38-9

3-Phenoxypropionic acid

Cat. No. B186474
CAS RN: 7170-38-9
M. Wt: 166.17 g/mol
InChI Key: BUSOTUQRURCMCM-UHFFFAOYSA-N
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Description

3-Phenoxypropionic acid is an organic compound that consists of propanoic acid with a substitution in the third carbon . The substitution consists of an oxygen atom bonded to a phenyl functional group . It is also classified as an aromatic ether and a carboxylic acid .


Molecular Structure Analysis

The molecular formula of 3-Phenoxypropionic acid is C9H10O3 . Its molecular weight is 166.1739 . The IUPAC Standard InChI is InChI=1S/C9H10O3/c10-9(11)6-7-12-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,11) .


Physical And Chemical Properties Analysis

3-Phenoxypropionic acid has a molecular weight of 166.1739 . Its density is 1.2±0.1 g/cm3, boiling point is 245.0±0.0 °C at 760 mmHg, and flash point is 107.5±13.3 °C . It also has a molar refractivity of 43.8±0.3 cm3 .

Scientific Research Applications

Biological Production and Microbial Engineering

3-Hydroxypropionic acid (3-HP), a valuable platform chemical, can be produced biologically from glucose or glycerol. Advances in microbial 3-HP production, its constraints, and potential solutions have been explored in depth, indicating promising future prospects for biological production (Kumar, Ashok, & Park, 2013). Similarly, the production of 3-HP in Saccharomyces cerevisiae has been significantly improved through engineering that increases the availability of the precursor malonyl-CoA and enhances NADPH supply (Chen et al., 2014).

Biosynthetic Pathways

There is an emphasis on establishing biotechnology routes for 3-HP synthesis. Various potential pathways for producing 3-HP are being explored, along with detailed analysis of mass and redox balances and thermodynamic favorability (Jiang, Meng, & Xian, 2009).

Applications in Polymer and Chemical Production

3-HP serves as a precursor for several key compounds such as acrylic acid and acrylamide, and its role in the synthesis of novel polymer materials is increasingly recognized. Research highlights the importance of using cheap and abundant substrates and efficient processes for its production (Vidra & Németh, 2017).

Gene Expression Control

The inducible gene expression systems in response to 3-HP have been identified and characterized in Pseudomonas putida, demonstrating potential applications in synthetic biology and biotechnology (Hanko, Minton, & Malys, 2017).

Production from Renewable Sources

Metabolic engineering of organisms like Corynebacterium glutamicum has enabled efficient production of 3-HP from glucose and xylose, showing potential for using lignocellulosic feedstocks (Chen et al., 2017).

Nematicidal Properties

3-HP has been identified with selective nematicidal activity, isolated from endophytic fungi. This discovery opens new avenues for its use in agriculture (Schwarz et al., 2004).

High-Performance Production Techniques

Advancements in the enzymatic synthesis of 3-HP using recombinant Escherichia coli cells have shown high productivity and potential industrial application (Yu et al., 2016).

Safety And Hazards

When handling 3-Phenoxypropionic acid, it’s recommended to ensure adequate ventilation and use personal protective equipment . Contact with skin and eyes should be avoided . In case of contact, rinse immediately with plenty of water and seek medical attention .

properties

IUPAC Name

3-phenoxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c10-9(11)6-7-12-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUSOTUQRURCMCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10221921
Record name 3-Phenoxypropionic acid
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Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Phenoxypropionic acid
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

3-Phenoxypropionic acid

CAS RN

7170-38-9
Record name 3-Phenoxypropionic acid
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Record name 3-Phenoxypropionic acid
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Record name 3-Phenoxypropionic acid
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Record name 3-phenoxypropionic acid
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Record name 3-Phenoxypropionic acid
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

97.5 °C
Record name 3-Phenoxypropionic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002229
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Phenol (203 g, 2.16 moles) is added to a solution of potassium hydroxide (112 g, 2.0 mole) in water (100 ml) at 70° C. The resulting solution is maintained at a temperature of 70° C and small portions of 3-chloropropionic acid (101 g, 0.93 mole) in water (100 ml) and potassium hydroxide (44 g, 0.81 mole) in water (50 ml) are added alternately over a period of 0.5 hour. The reaction solution is heated at reflux temperature for 10 min., cooled to room temperature and washed with ether. The aqueous phase is acidified with hydrochloric acid and extracted with ether. The combined ethereal extracts are shaken with sodium carbonate solution. The aqueous part is acidified with hydrochloric acid and extracted with ether. The combined organic extracts are dried, evaporated and crystallized from ether-petroleum ether to give the title compound, m.p. 95°-97° C [lit. m.p. 97°-98° C as reported by S. G. Powell, J. Amer. Chem. Soc., 45, 2711 (1923)].
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203 g
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112 g
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101 g
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44 g
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100 mL
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50 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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